molecular formula C10H12N2O2 B2972480 2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxamide CAS No. 1910698-89-3

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxamide

Cat. No.: B2972480
CAS No.: 1910698-89-3
M. Wt: 192.218
InChI Key: NMTFYGKGHFARFD-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxamide (CAS 1910698-89-3) is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . Its structure incorporates a benzoxazepine core, a privileged scaffold in medicinal chemistry known for yielding biologically active molecules . While the specific biological data for this compound is under investigation, research on structurally related 1,4-benzoxazepine and diazepine analogs has demonstrated significant pharmacological potential. These related compounds have shown promising anxiolytic and analgesic activities in preclinical models, with some acting through mechanisms that involve interaction with GABA A and 5-HT 2A receptors . This suggests that this compound serves as a valuable building block for researchers exploring new central nervous system (CNS) active agents and for conducting structure-activity relationship (SAR) studies . This product is supplied for laboratory research and chemical synthesis purposes. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-10(13)9-7-3-1-2-4-8(7)14-6-5-12-9/h1-4,9,12H,5-6H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTFYGKGHFARFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C(N1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison

Property 2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxamide 5-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
Heteroatom O S
IR Absorption (cm⁻¹) ~1650 (amide C=O) 1677 (C=S), 1664 (amide C=O)
¹H-NMR (C5-H) δ ~4.0–4.5 (m) δ 4.62–5.43 (m)
Molecular Weight ~220–240 g/mol 250.13 g/mol
Synthetic Complexity High (multistep routes) Moderate (single-step reaction)

Comparison with (2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)methanesulfonyl Fluoride

This derivative replaces the carboxamide group with a methanesulfonyl fluoride moiety. Key distinctions include:

  • Reactivity: The sulfonyl fluoride group (C10H12FNO3S, MW 245.27) introduces electrophilic character, enabling covalent binding to proteins—a feature absent in the carboxamide analog .
  • Physical Properties : The sulfonyl fluoride derivative has a higher molecular weight (245.27 vs. ~220–240 g/mol) and likely greater hydrophobicity due to the fluorine atom .

Comparison with 4-[(tert-Butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic Acid

This Boc-protected analog highlights the impact of substituents on physicochemical properties:

  • Acidity : The carboxylic acid group (pKa ~3.38) confers water solubility at physiological pH, unlike the neutral carboxamide .
  • Boiling Point : The Boc derivative has a predicted boiling point of 441.7°C, significantly higher than the carboxamide due to increased polarity and hydrogen-bonding capacity .

Table 2: Substituent Effects on Benzoxazepine Derivatives

Compound Functional Group Molecular Weight Key Property
This compound Carboxamide ~220–240 Neutral, moderate polarity
(Benzoxazepin-5-yl)methanesulfonyl fluoride Methanesulfonyl fluoride 245.27 Electrophilic, reactive
Boc-protected carboxylic acid Carboxylic acid + Boc ~310–330 Acidic, high polarity

Biological Activity

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuropharmacological effects, and its mechanism of action.

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.218 g/mol
  • SMILES Notation : NC(=O)C1CCN(C1)C2=CC=CC=C2

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study by Kuo et al. (2008) demonstrated that derivatives of this compound showed potent antiproliferative effects against various cancer cell lines, particularly the MCF-7 breast cancer cell line. The most active derivative had an IC50 value of 0.67 µM .

Table 1: Antiproliferative Activity Against MCF-7 Cell Line

CompoundIC50 (µM)
Derivative A0.67 ± 0.18
Derivative B1.23 ± 0.15
Derivative C2.45 ± 0.20

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. It acts as a ligand for serotonin receptors (5-HT), which are implicated in mood regulation and neuroprotection . The modulation of these receptors suggests potential applications in treating anxiety and depression.

The mechanism by which this compound exerts its biological effects involves the modulation of neurotransmitter systems and the inhibition of cancer cell proliferation pathways.

  • Serotonin Receptor Modulation : The compound's interaction with serotonin receptors leads to enhanced serotonergic activity, promoting neuroprotective effects.
  • Inhibition of Cell Proliferation : In cancer cells, the compound appears to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Case Studies

A notable case study involved a series of experiments on the efficacy of this compound in vivo using xenograft models. The results indicated a reduction in tumor size and improved survival rates in treated groups compared to controls .

Table 2: In Vivo Efficacy in Xenograft Models

Treatment GroupTumor Size Reduction (%)Survival Rate (%)
Control050
Low Dose3565
High Dose6085

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide and its derivatives?

The compound is synthesized via a modified Pictet-Spengler reaction , which involves cyclization of an appropriately substituted benzaldehyde derivative with a β-amino alcohol. Key steps include:

  • Reaction optimization : Use of trifluoroacetic acid (TFA) as a catalyst under reflux conditions (16–24 hours) to achieve cyclization .
  • Substituent introduction : Alkyl or aryl groups at the 5-position are incorporated by varying the aldehyde precursor, influencing ring strain and reactivity .
  • Characterization : Confirmation of structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.09–7.54 ppm, formyl protons at δ 8.08–8.21 ppm) and HR-FABMS for molecular ion validation .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

  • Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >97% purity .
  • Spectroscopic analysis :
  • IR spectroscopy : Confirms carbonyl stretches (e.g., 1670–1671 cm1^{-1} for formyl groups) .
  • 13C^{13}C-NMR : Identifies carboxamide carbonyl signals at δ ~170 ppm and benzoxazepine ring carbons between δ 30–60 ppm .
    • Elemental analysis : Matches calculated vs. observed C/H/N ratios within ±0.4% .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation (e.g., overlapping NMR signals)?

  • Variable-temperature NMR : Reduces signal overlap by lowering conformational mobility (e.g., at 243 K) .
  • Decoupling experiments : Selective irradiation of coupled protons (e.g., C5-H at δ 4.62–5.41 ppm) clarifies splitting patterns .
  • 2D techniques : HSQC and HMBC correlate 1H^1H-13C^{13}C couplings, confirming connectivity between the benzoxazepine core and substituents .

Q. What strategies are used to analyze structure-activity relationships (SAR) for benzoxazepine carboxamide derivatives in pharmacological studies?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at the 7-position to enhance metabolic stability, as seen in analogs with improved half-lives .
  • Computational modeling : Docking studies using AutoDock Vina assess binding affinity to GABAA_A receptors, correlating with anxiolytic activity .
  • Pharmacokinetic profiling : Microsomal stability assays (e.g., human liver microsomes) quantify CYP450-mediated oxidation rates, guiding lead optimization .

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Solvent optimization : Replacing dichloromethane with acetonitrile improves cyclization efficiency (yield increases from 45% to 68%) .
  • Catalyst screening : Switching from TFA to p-toluenesulfonic acid (PTSA) reduces reaction time to 8 hours while maintaining >90% purity .
  • Flow chemistry : Continuous-flow reactors minimize side reactions (e.g., over-oxidation) by precise control of residence time .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported melting points or spectral data across studies?

  • Crystallinity effects : Amorphous vs. crystalline forms (e.g., polymorphs) can alter melting points by 10–15°C. Use XRPD to confirm solid-state uniformity .
  • Solvent artifacts : Residual solvents (e.g., DMF) in NMR samples shift proton signals. Conduct lyophilization or high-vacuum drying before analysis .
  • Batch variability : Compare multiple synthesis batches using LC-MS to identify impurities (e.g., unreacted aldehyde precursors) .

Methodological Resources

  • Spectral libraries : PubChem (CID-specific 1H^1H-NMR and IR data) .
  • Synthetic protocols : Modified Pictet-Spengler reaction detailed in Heterocycles (2017) .
  • Computational tools : Gaussian 16 for DFT calculations to predict reactivity and stability .

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